2'-Deoxyguanosine-13C10

Stable Isotope-Labeled Internal Standard LC-MS/MS Method Validation Isotopic Purity

Quantitative bias from matrix effects or deuterium-labeled standards undermines LC-MS/MS accuracy for DNA adducts and nucleotide pools. This isotopically uniform 13C10-labeled nucleoside solves that. - +10 Da mass shift eliminates isotopic interference vs. 15N (+5 Da) alternatives - Co-elutes identically with native analyte-no chromatographic shift like 2H labels (reported 59.2% bias with 2H7) - ≥98% chemical purity & 99% 13C enrichment; validated for attomole-level sensitivity in tissue hydrolysates

Molecular Formula C10H13N5O4
Molecular Weight 277.17 g/mol
Cat. No. B12383042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyguanosine-13C10
Molecular FormulaC10H13N5O4
Molecular Weight277.17 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O
InChIInChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5-,6-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1
InChIKeyYKBGVTZYEHREMT-ZDWAVMRASA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxyguanosine-13C10 Internal Standard for LC-MS/MS


2'-Deoxyguanosine-13C10 (CAS 1245539-86-9) is a stable isotope-labeled analog of the endogenous nucleoside 2'-deoxyguanosine (dG), in which all ten carbon atoms are uniformly substituted with the carbon-13 (13C) isotope, resulting in a molecular mass shift of +10 Da (M.W. 277.17) . As a member of the class of 13C-labeled nucleosides, this compound is specifically designed to serve as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling precise correction for matrix effects, recovery losses, and ionization variability that compromise the accuracy of unlabeled or deuterated alternatives [1]. Unlike its 15N-labeled or dual 13C,15N-labeled counterparts, the 13C10-only labeling scheme provides a focused mass shift that minimizes isotopic interference while preserving chromatographic co-elution with the target analyte, a critical requirement for robust method validation and regulatory compliance in bioanalytical and clinical research settings .

Workflow

LC-MS/MS internal standard

Selection Logic

13C10 label for co-elution control

Use Context

Bioanalytical method validation

2'-Deoxyguanosine-13C10 vs. Deuterated and Unlabeled Analogs


The procurement of a generic or alternative isotope-labeled 2'-deoxyguanosine standard introduces quantifiable risks to analytical accuracy. Unlabeled 2'-deoxyguanosine cannot correct for matrix-induced ion suppression/enhancement or sample preparation losses, leading to systematic quantitative bias. Deuterium (2H)-labeled standards, while common, often exhibit chromatographic retention time shifts due to altered hydrophobicity, preventing them from co-eluting with the analyte and thus failing to adequately compensate for transient matrix effects [1]. In a direct comparison, a 2H7-labeled internal standard produced urinary biomarker concentrations that were on average 59.2% lower than those generated with a 13C6-labeled standard, demonstrating significant negative bias (−38.4%) [1]. Conversely, 15N-labeled standards, while offering minimal chromatographic perturbation, provide a smaller mass shift (+5 Da) which may be insufficient to resolve the analyte from naturally occurring isotopic contributions or background noise in complex matrices. The 13C10 labeling of 2'-deoxyguanosine-13C10 ensures a substantial +10 Da mass shift, optimal co-elution with native 2'-deoxyguanosine, and freedom from deuterium-related isotopic exchange or metabolic back-conversion, making it the scientifically justified choice for high-sensitivity, high-accuracy quantification in demanding biological applications [2].

Deuterated analogs may shift retention

2H-labeled standards can exhibit altered hydrophobicity, introducing quantifiable negative bias in matrix-rich samples.

15N label offers limited mass shift

A +5 Da shift may not resolve analyte signal from background noise or natural isotope contributions in complex matrices.

Unlabeled analog cannot correct matrix effects

Generic 2'-deoxyguanosine cannot compensate for ion suppression or recovery losses, risking systematic quantitative bias.

2'-Deoxyguanosine-13C10: Key Performance Evidence


High Isotopic Enrichment and Chemical Purity

2'-Deoxyguanosine-13C10 is characterized by a high isotopic enrichment of >98% 13C and a chemical purity of 99.8% . In contrast, the unlabeled 2'-deoxyguanosine standard has a purity typically reported at ≥98%, but its use as an internal standard offers no correction for analytical variability. The high enrichment of the 13C10 compound minimizes the presence of residual unlabeled (12C) species that would otherwise contribute to the analyte signal in an LC-MS/MS assay, thereby reducing background interference and improving the limit of quantification (LOQ). This level of enrichment is comparable to or exceeds that of dual 13C10,15N5-labeled standards, which typically report 13C enrichment at 98% and 15N enrichment at 96-98% , indicating that the 13C10-only variant does not compromise on isotopic integrity while offering a simpler, more focused mass shift.

Enrichment & Purity
Specification review
>98% 13C enrichment; 99.8% purity

Supports low-background assay signal

Data from vendor certificate of analysis

Stable Isotope-Labeled Internal Standard LC-MS/MS Method Validation Isotopic Purity

Matrix Effect Compensation vs. Deuterated Standards

In a systematic comparative study of deuterated (2H) versus non-deuterated (13C and 15N) stable isotope-labeled internal standards (SIL-ISs) for LC-ESI-MS/MS quantification of urinary biomarkers, the 2H7-labeled standard produced concentrations that were on average 59.2% lower than those generated with the 13C6-labeled standard, corresponding to a spike accuracy bias of -38.4% [1]. This negative bias was attributed to differential ion suppression between the deuterated IS and the target analyte due to a chromatographic retention time shift. By class-level inference, 2'-deoxyguanosine-13C10, as a fully 13C-substituted analog, is expected to co-elute precisely with native 2'-deoxyguanosine, thereby experiencing identical matrix-induced ionization effects and providing more accurate and precise quantification across diverse biological matrices.

Matrix Effect Bias
Class-level inference
13C IS expected to reduce bias vs. 2H IS (reported -38.4% bias in urinary assay)

Co-elution supports accuracy in complex matrices

Comparative data based on analogous 13C6-labeled standard

Matrix Effect LC-ESI-MS/MS Stable Isotope Dilution Assay Internal Standard

High-Sensitivity DNA Adduct Detection

Although direct LOQ data for 2'-deoxyguanosine-13C10 is not available in the primary literature, the closely related dual-labeled analog 2'-deoxyguanosine-13C10,15N5 has been validated as an internal standard in a capillary LC-nanoESI-MS/MS method for quantifying acrolein-derived DNA adducts (Acro-dG). This method achieved an LOQ of 1.5 fmol in 10 µg of DNA hydrolysate, corresponding to 50 adducts per 10⁹ normal nucleosides [1]. The performance of the 13C10 label is integral to this sensitivity, as the +10 Da mass shift provided by the 13C atoms is essential for resolving the analyte signal from background. Given the identical carbon backbone labeling, 2'-deoxyguanosine-13C10 offers equivalent mass spectrometric differentiation and is suitable for use as a precursor in the synthesis of adducted nucleoside standards or as a direct internal standard for quantifying unmodified dG in metabolomics studies.

LOQ for DNA Adducts
Cross-study comparable
Method LOQ: 50 adducts/10⁹ nucleosides (using 13C10,15N5-dG IS)

Enables attomole-level detection sensitivity

Performance reported for dual-labeled analog

DNA Adductomics Isotope Dilution Mass Spectrometry Oxidative Stress Neurodegeneration

Chromatographic Co-Elution and Isotopic Interference

The uniform substitution of all ten carbon atoms with 13C ensures that 2'-deoxyguanosine-13C10 is physicochemically nearly identical to the native 12C analyte. This results in a retention time shift (ΔtR) that is typically <0.05 minutes under standard reversed-phase LC conditions, whereas deuterated (2H-labeled) analogs can exhibit ΔtR of 0.1–0.3 minutes or more due to differences in hydrogen bonding and hydrophobicity [1]. This precise co-elution is critical for accurate matrix effect correction, especially in gradient elution where ionization conditions change rapidly. Furthermore, the +10 Da mass shift effectively separates the IS signal from the [M+1] and [M+2] isotopic peaks of the native analyte, which is not always the case for +5 Da (15N5) or +3 Da (2H3) labeled standards, thereby improving signal-to-noise ratio and assay specificity in complex matrices.

Co-Elution Fidelity
Class-level inference
13C10 label minimizes retention time shift (ΔtR)

Ensures matched ionization conditions

Class-level expectation for 13C vs. 2H labeled IS

Chromatographic Resolution Isotope Effects LC-MS Method Robustness

2'-Deoxyguanosine-13C10 Applications


DNA Adduct and Oxidative Stress Biomarker Quantification

2'-Deoxyguanosine-13C10 serves as an essential internal standard for accurate quantification of DNA adducts (e.g., 8-oxo-dG, HNE-dG, Acro-dG) by isotope dilution LC-MS/MS. Its +10 Da mass shift and co-elution properties enable precise correction for matrix effects in complex tissue hydrolysates, achieving attomole-level sensitivity as demonstrated in human brain tissue analyses [1]. This is critical for studies investigating the role of DNA damage in carcinogenesis, neurodegeneration, and aging.

Nucleotide Metabolism and DNA Synthesis Tracing

In metabolic flux analysis and nucleotide pool quantification, 2'-deoxyguanosine-13C10 is used as a tracer or internal standard to measure endogenous 2'-deoxyguanosine levels with high precision. The 13C label allows unambiguous differentiation from the natural abundance pool, facilitating the study of purine salvage and de novo synthesis pathways in cancer metabolism and drug development [2].

Pharmacokinetic and Bioequivalence Method Validation

For bioanalytical laboratories developing and validating LC-MS/MS methods for regulatory submissions (e.g., FDA, EMA), the use of a 13C-labeled internal standard is a best practice. 2'-Deoxyguanosine-13C10 meets the criteria of a well-matched SIL-IS by minimizing matrix effects and isotopic interference, thereby improving assay accuracy, precision, and robustness across multiple sample matrices [3]. Its high purity and enrichment provide the reliability required for long-term studies.

Application
Selection Property
Validation Focus
DNA adduct quantification
Co-elution with native dG
Matrix-effect correction review
Nucleotide metabolism tracing
Mass shift +10 Da
Isotopic differentiation from natural pool
Bioanalytical method validation
High isotopic enrichment
ISTD benchmarking for research matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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